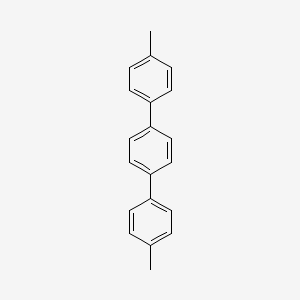

1,4-bis(4-methylphenyl)benzene

描述

Contextualization of 1,4-bis(4-methylphenyl)benzene within Extended Aromatic Systems

This compound is an oligoaryl that belongs to the family of p-terphenyl (B122091) derivatives. Its structure consists of a central benzene (B151609) ring substituted at the 1 and 4 positions with p-tolyl groups (a benzene ring with a methyl group at the para position). This specific arrangement results in a well-defined, rigid-rod-like molecular architecture. The presence of the terminal methyl groups can influence its solubility, packing in the solid state, and electronic properties compared to the unsubstituted parent compound, p-terphenyl.

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its potential applications in materials science, dictating its processing conditions and performance in devices.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈ |

| Molecular Weight | 258.36 g/mol stenutz.eu |

| Melting Point | 250 °C stenutz.eu |

| Boiling Point | 412.5 °C at 760 mmHg chemsrc.com |

| Density | 1.022 g/cm³ chemsrc.com |

| CAS Number | 97295-31-3 chemsrc.com |

This table is interactive. Click on the headers to sort.

Detailed research findings indicate that the synthesis of such compounds can be achieved through various cross-coupling reactions. Common precursors for the synthesis of this compound include 1,4-dichlorobenzene (B42874) and p-tolylmagnesium bromide, or 1,4-benzenediboronic acid and 4-bromotoluene. chemsrc.com

Overview of Strategic Research Directions for Aryl-Substituted Benzene Derivatives

Research on aryl-substituted benzene derivatives is a dynamic field driven by the quest for novel materials with tailored functionalities for advanced applications. The strategic directions can be broadly categorized based on molecular design, synthesis, and application development.

Tuning Optoelectronic Properties through Substitution: A primary research focus is the systematic modification of the molecular structure to control its electronic and optical properties. The nature of the substituent on the terminal phenyl rings can significantly alter the molecule's energy levels (HOMO/LUMO), absorption, and emission characteristics. libretexts.orgmsu.edu For instance, the introduction of electron-donating or electron-withdrawing groups can fine-tune the bandgap, making these materials suitable for specific roles in organic electronic devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). Research on related styrylbenzene derivatives, such as 1,4-bis(4-methylstyryl)benzene (B1337049), has shown their promise for optoelectronic applications, including as materials for organic semiconductor lasers. nih.gov

Liquid Crystal Applications: The rigid, elongated shape of many aryl-substituted benzenes makes them excellent candidates for liquid crystal applications. nih.govnih.gov Research has demonstrated that by carefully selecting substituents, it is possible to synthesize compounds that exhibit various liquid crystalline phases (mesophases) over a wide temperature range. nih.gov Derivatives of 1,4-bis(phenylethynyl)benzene (B159325), which share a similar linear three-ring core, have been extensively studied as components in liquid crystal mixtures with high optical anisotropy, a crucial property for display technologies. nih.govnih.gov

Development of Nanomaterials: Another significant research avenue is the fabrication of nanomaterials from these organic molecules. For example, nanocrystals of 1,4-bis(4-methylstyryl)benzene have been successfully prepared using wet-processing techniques. nih.govresearchgate.net These nanocrystals exhibit unique optical properties compared to the bulk material or solutions, such as shifts in their absorption and emission spectra. nih.govresearchgate.net The ability to create stable, monodisperse aqueous dispersions of these nanocrystals opens up possibilities for their use in new types of optoelectronic devices and sensors. nih.gov

Advanced Synthetic Methodologies: The development of efficient and versatile synthetic routes is paramount to advancing the field. Modern cross-coupling reactions, such as those catalyzed by palladium, have become indispensable tools for the construction of the carbon-carbon bonds linking the aryl units. acs.org Ongoing research aims to create more sustainable and atom-economical synthetic methods that allow for the precise installation of various functional groups onto the aromatic backbone, enabling the creation of a vast library of materials with diverse properties. docsity.com

Structure

3D Structure

属性

IUPAC Name |

1,4-bis(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)18-9-5-16(2)6-10-18/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIXYJULGMJDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434990 | |

| Record name | 1,1':4',1''-Terphenyl, 4,4''-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97295-31-3 | |

| Record name | 1,1':4',1''-Terphenyl, 4,4''-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Analysis

Advanced Catalytic Cross-Coupling Strategies for Aryl-Aryl Bond Formation

Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of biaryl linkages. The synthesis of 1,4-bis(4-methylphenyl)benzene can be efficiently achieved through several of these named reactions, each with its own set of protocols and mechanistic nuances.

Suzuki-Miyaura Coupling Protocols and Mechanistic Investigations

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, a common approach involves the double coupling of a 1,4-dihalobenzene with a p-tolylboronic acid derivative.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a step that is facilitated by the presence of a base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.

Research into the Suzuki-M.iyaura coupling has demonstrated that the choice of catalyst, ligand, base, and solvent system can significantly impact the reaction's efficiency. For the synthesis of sterically hindered biaryls, the use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for promoting both the oxidative addition and reductive elimination steps. While specific studies detailing the synthesis of this compound are not extensively documented in readily available literature, analogous reactions provide insight into effective conditions. For instance, the coupling of heteroaryl bromides with 4-tolylboronic acid has been successfully achieved using palladium catalysts, highlighting the feasibility of this approach. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| 1,4-Dibromobenzene | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Not Reported |

| 1,4-Diiodobenzene | 4-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | High (qualitative) |

This table represents typical conditions for similar Suzuki-Miyaura cross-coupling reactions, as specific data for the direct synthesis of this compound is limited in the searched literature.

Negishi Coupling Approaches and Ligand Effects

The Negishi coupling offers another powerful route for aryl-aryl bond formation, utilizing an organozinc reagent as the coupling partner for an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and the ability to form C-C bonds between various hybridized carbon atoms. The synthesis of this compound via Negishi coupling would typically involve the reaction of a 1,4-dihalobenzene with a p-tolylzinc halide.

The catalytic cycle of the Negishi coupling is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. A key feature is the transmetalation step, which generally proceeds readily due to the nature of the organozinc reagent. The choice of ligand on the palladium or nickel catalyst plays a critical role in the reaction's success. Ligands can influence the catalyst's stability, reactivity, and selectivity. For instance, bulky and electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination. While specific ligand effects on the synthesis of this compound are not detailed in the available literature, studies on similar biaryl syntheses have shown that ligands like RuPhos can be highly effective in promoting the coupling of sterically hindered substrates. core.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Yield (%) |

| 1,4-Dibromobenzene | p-Tolylzinc chloride | Pd(dba)₂ | RuPhos | THF | Not Reported |

| 1,4-Diiodobenzene | p-Tolylzinc chloride | Ni(acac)₂ | PPh₃ | THF | Not Reported |

This table illustrates plausible conditions for the Negishi coupling synthesis of this compound based on general knowledge of the reaction, as specific experimental data was not found in the search results.

Stille Coupling Methods and Selectivity Considerations

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. This method is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. The synthesis of this compound using the Stille coupling would entail the reaction of a 1,4-dihalobenzene with a p-tolylstannane derivative.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Yield (%) |

| 1,4-Dibromobenzene | (4-methylphenyl)tributylstannane | Pd(PPh₃)₄ | - | Toluene | Not Reported |

| 1,4-Diiodobenzene | (4-methylphenyl)trimethylstannane | PdCl₂(PPh₃)₂ | - | DMF | Not Reported |

This table provides hypothetical conditions for the Stille coupling based on general procedures, as specific experimental details for the target molecule were not found.

Kumada Coupling and Related Organometallic Transformations

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent as the organometallic nucleophile and a nickel or palladium catalyst to couple with an organic halide. organic-chemistry.org This method is particularly effective for the synthesis of biaryls. The synthesis of this compound via Kumada coupling would involve the reaction of a 1,4-dihalobenzene with p-tolylmagnesium bromide.

The catalytic cycle of the Kumada coupling is analogous to other cross-coupling reactions. A significant advantage of this method is the high reactivity of the Grignard reagent, which often leads to fast reaction times. However, this high reactivity also means that the reaction is less tolerant of functional groups that are incompatible with strong bases and nucleophiles. Nickel-based catalysts, such as Ni(dppe)Cl₂, are commonly employed and are often more cost-effective than their palladium counterparts. Research has shown that even deactivated aryl chlorides can effectively undergo Kumada coupling with aryl Grignard reagents in the presence of suitable nickel pincer complexes. arkat-usa.org

A documented synthesis of this compound utilized the coupling of 1,4-bis(4-methylphenyl)iodonium hexafluorophosphate (B91526) with p-tolylmagnesium bromide, catalyzed by NiCl₂(dppe), albeit with a modest yield of 31%.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |

| 1,4-bis(4-methylphenyl)iodonium hexafluorophosphate | p-Tolylmagnesium bromide | NiCl₂(dppe) | THF | 31 |

| 1,4-Dichlorobenzene (B42874) | p-Tolylmagnesium bromide | Ni(acac)₂/dppf | THF/Dioxane | Not Reported |

The first entry in this table is based on a reported synthesis. The second entry represents plausible conditions based on general Kumada coupling protocols.

Alternative Synthetic Routes and Their Applicability

Beyond cross-coupling reactions, traditional organic synthesis methods can also be employed to construct the this compound framework.

Friedel-Crafts Alkylation/Acylation followed by Reduction

The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. In principle, this compound could be synthesized via a Friedel-Crafts alkylation of benzene (B151609) with a suitable p-tolyl precursor, or a diarylation approach.

The Friedel-Crafts alkylation mechanism involves the generation of a carbocation electrophile from an alkyl halide or alkene in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃. mt.com This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution reaction. A significant challenge in Friedel-Crafts alkylation is the propensity for polyalkylation, as the initial alkylation product is often more reactive than the starting material. Furthermore, carbocation rearrangements can lead to a mixture of products.

An alternative approach is the Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl chloride or anhydride. The resulting ketone is less reactive than the starting arene, thus preventing over-acylation. The ketone can then be reduced to the corresponding alkyl group, for example, through a Clemmensen or Wolff-Kishner reduction. This two-step acylation-reduction sequence provides a more controlled method for the synthesis of alkylated aromatic compounds compared to direct alkylation.

While the direct Friedel-Crafts diarylation of benzene to form this compound is not a commonly reported or straightforward transformation due to challenges in controlling selectivity and reactivity, the principles of the reaction suggest it as a potential, albeit likely low-yielding, synthetic route.

| Aromatic Substrate | Alkylating/Acylating Agent | Catalyst | Reaction Type | Potential Issues |

| Benzene | p-Tolyl chloride | AlCl₃ | Alkylation | Polyalkylation, Rearrangements |

| Benzene | p-Toluoyl chloride | AlCl₃ | Acylation | Requires subsequent reduction |

This table outlines the conceptual application of the Friedel-Crafts reaction for the synthesis of the target compound, highlighting the potential challenges.

Cycloaddition Reactions Leading to Terphenyl Scaffolds

The construction of the p-terphenyl (B122091) core of this compound can be efficiently achieved through cycloaddition reactions, most notably the Diels-Alder reaction. azom.com This powerful method forms a six-membered ring by reacting a conjugated diene with a dienophile, which can then be aromatized to yield the desired terphenyl structure. azom.comacs.org

A representative pathway involves a [4+2] cycloaddition followed by subsequent isomerization and aromatization steps. acs.org The synthesis can commence with a conjugated diene reacting with an alkyne dienophile. For instance, a diene bearing phenyl substituents can react with an electron-deficient alkyne. azom.com The initial product is a dihydro terphenyl derivative. azom.com

This adduct then undergoes base-catalyzed isomerization. Refluxing the Diels-Alder adduct in a solution of potassium hydroxide (B78521) in methanol, for example, can facilitate this transformation. acs.org The final step is aromatization, often achieved through dehydrogenation, to yield the stable p-terphenyl scaffold. azom.com This multi-step sequence, featuring the renowned Diels-Alder reaction, provides a versatile route to substituted terphenyls. azom.comacs.org A domino Diels-Alder/retro-Diels-Alder reaction sequence has also been reported as a highly regioselective method for generating substituted m-terphenyls, showcasing the adaptability of cycloaddition strategies in synthesizing complex aromatic systems. thieme-connect.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing synthetic routes is crucial for maximizing product yield and purity while minimizing costs and reaction times. For the synthesis of this compound and related terphenyl structures, significant research has focused on refining reaction conditions for both cycloaddition and cross-coupling methodologies.

The Suzuki-Miyaura cross-coupling reaction is another cornerstone for synthesizing biaryl and terphenyl compounds and has been extensively optimized. nih.govharvard.edugre.ac.uk This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. harvard.edu To synthesize this compound, a double Suzuki coupling would be employed, for example, between 1,4-dihalobenzene and 4-methylphenylboronic acid.

Optimization of the Suzuki coupling involves fine-tuning several parameters, including the catalyst, base, solvent, and temperature. nih.gov The choice of palladium catalyst and its ligands is critical. For instance, moving from a standard catalyst to others like Pd(PPh₃)₄ may be necessary for challenging substrates. nih.gov The base, often an inorganic carbonate like cesium carbonate or sodium carbonate, plays a crucial role in the catalytic cycle. nih.govorgsyn.org Solvents can range from organic solvents like toluene or 1-propanol (B7761284) to biphasic systems with water, which can enhance reaction rates and simplify purification. nih.govorgsyn.org

| Synthetic Method | Parameter | Conventional Condition | Optimized Condition | Impact |

|---|---|---|---|---|

| Diels-Alder Reaction | Solvent | Refluxing Toluene | Refluxing Mesitylene (2 M) | Reaction time reduced from 12 hours to 30 minutes. acs.org |

| Aromatization | - | DBU and bromotrichloromethane (B165885) in DCM | Achieved 88% yield for the final aromatization step. azom.com | |

| Suzuki-Miyaura Coupling | Catalyst | (dppf)PdCl₂ | Pd(OAc)₂ / Triphenylphosphine (B44618) | Enables efficient coupling for a wide range of substrates. orgsyn.org |

| Solvent | 1,4-Dioxane/Water | 1-Propanol/Water or Toluene/Water | Facilitates reaction and can simplify workup. nih.govorgsyn.org | |

| Base | - | Cs₂CO₃ or Na₂CO₃ | Essential for the transmetallation step; choice affects efficiency. nih.govorgsyn.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aromatic compounds like this compound to minimize environmental impact. These approaches focus on using less hazardous materials, reducing waste, and improving energy efficiency.

A significant green advancement in the synthesis of terphenyls is the adaptation of the Suzuki-Miyaura coupling reaction to aqueous conditions. harvard.edu Using water as a solvent, or in biphasic systems with organic solvents, reduces the reliance on volatile and often toxic organic solvents. harvard.eduorgsyn.org This not only improves the safety profile of the reaction but can also simplify product isolation.

Furthermore, modifications to the Suzuki protocol have been developed that utilize readily available, air-stable catalysts and reagents, eliminating the need for rigorously dried glassware or degassed solvents. orgsyn.org Procedures using palladium acetate (B1210297) with triphenylphosphine as the catalytic system and an aqueous solution of sodium carbonate as the base in a solvent like 1-propanol exemplify this robust and more environmentally benign approach. orgsyn.org These conditions are scalable and avoid many of the hazards and waste associated with older cross-coupling methods.

In addition to solvent choice and catalyst efficiency, green chemistry also emphasizes atom economy. Cross-coupling reactions like the Suzuki coupling are inherently more atom-economical than many classical named reactions that may generate stoichiometric amounts of waste byproducts. The continuous optimization of these catalytic cycles to run at lower catalyst loadings and under milder conditions further enhances their green credentials. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,4-bis(4-methylphenyl)benzene is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. Due to the symmetry of the molecule, simplified spectral patterns are anticipated.

Aromatic Protons: The protons on the central benzene (B151609) ring and the two outer p-tolyl groups will resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the central ring are chemically equivalent and are expected to produce a singlet. The protons on the p-tolyl groups will appear as two sets of doublets due to ortho-coupling, characteristic of a para-substituted benzene ring.

Methyl Protons: The two methyl groups are equivalent and will give rise to a sharp singlet in the aliphatic region, expected around δ 2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Aromatic Carbons: The spectrum will show distinct signals for the quaternary carbons and the protonated aromatic carbons. The carbon atoms of the central benzene ring and the p-tolyl groups will have characteristic chemical shifts in the range of δ 120-140 ppm. Due to symmetry, fewer signals than the total number of carbon atoms are expected.

Methyl Carbons: A single signal for the equivalent methyl carbons is anticipated in the upfield region, typically around δ 21 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Central Benzene Ring (CH) | ~7.6 (s) | ~127 |

| Central Benzene Ring (C-Ar) | - | ~139 |

| p-Tolyl Ring (CH, ortho to CH₃) | ~7.2 (d) | ~129 |

| p-Tolyl Ring (CH, meta to CH₃) | ~7.5 (d) | ~127 |

| p-Tolyl Ring (C-CH₃) | - | ~137 |

| p-Tolyl Ring (C-Ar) | - | ~138 |

| Methyl (CH₃) | ~2.4 (s) | ~21 |

Note: These are predicted values based on analogous compounds and may vary from experimental data.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in the solid state. For this compound, ssNMR could provide insights into the torsional angles between the phenyl rings, which are influenced by crystal packing forces. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. The differences in chemical shifts observed between the solution and solid-state NMR spectra can reveal information about the conformational rigidity and intermolecular interactions in the crystalline form.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

FT-IR Spectroscopy: The FT-IR spectrum of this compound will be characterized by several key absorption bands:

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on the aromatic rings.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl groups will appear in the 3000-2850 cm⁻¹ region.

Aromatic C=C Stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon double bonds within the benzene rings.

C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted rings typically appear as strong bands in the 850-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, complements FT-IR. Key Raman bands for this compound would include:

Aromatic Ring Breathing Modes: Intense bands around 1600 cm⁻¹ and 1000 cm⁻¹ are characteristic of the symmetric vibrational modes of the benzene rings.

Inter-ring C-C Stretching: A band corresponding to the stretching of the single bond connecting the phenyl rings is expected, providing information about the conjugation and planarity of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1610 (strong), 1500 |

| C-H Out-of-Plane Bend | 850-800 (strong) | Weak |

| Ring Breathing | Weak | ~1000 (strong) |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

UV-Vis and photoluminescence spectroscopy are used to investigate the electronic transitions and excited-state properties of molecules.

UV-Vis Absorption: In solution, this compound is expected to exhibit strong absorption bands in the ultraviolet region. The primary absorption would correspond to π-π* electronic transitions within the conjugated aromatic system. The position of the absorption maximum (λ_max) will be sensitive to the extent of conjugation between the three phenyl rings. In the solid state, intermolecular interactions can lead to shifts in the absorption spectrum, often a broadening or a red-shift (bathochromic shift) compared to the solution spectrum.

Photoluminescence: Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. In the solid state, the emission properties can be significantly different from those in solution due to effects like aggregation-induced emission or quenching.

Solvatochromism: Solvatochromism is the change in the position, and sometimes the shape and intensity, of UV-Vis absorption or PL bands with a change in the solvent polarity. While this compound is a non-polar molecule, subtle solvatochromic effects might be observed due to dipole-induced dipole interactions with solvent molecules. A systematic study in a range of solvents with varying polarity would be necessary to quantify any solvatochromic behavior.

Aggregation-Induced Emission (AIE): Many aromatic compounds that are weakly emissive in dilute solutions exhibit enhanced fluorescence in the aggregated state or in the solid state. This phenomenon, known as aggregation-induced emission (AIE), is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Given the presence of rotatable phenyl-phenyl single bonds, this compound is a candidate for exhibiting AIE properties. This could be investigated by measuring the photoluminescence of the compound in solvent mixtures where it has poor solubility, leading to aggregation.

Interactive Data Table: Expected Photophysical Properties

| Property | Expected Value in Solution | Expected Behavior in Solid State |

| Absorption λ_max | ~280-320 nm | Potential red-shift and broadening |

| Emission λ_max | ~340-400 nm | Potential red-shift, possible AIE |

| Stokes Shift | 50-80 nm | Dependent on aggregation |

| Quantum Yield | Moderate | Potentially higher due to AIE |

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction methods provide critical information about the molecular and crystal structure of this compound.

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail in structural analysis. For this compound, which is also known by its synonym 4,4'-dimethylbiphenyl, a definitive crystal structure has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 277602.

The crystallographic investigation reveals the precise bond lengths, bond angles, and torsion angles within the molecule, confirming its p-terphenyl-like core. The central benzene ring is flanked by two 4-methylphenyl (p-tolyl) groups. The analysis of the crystal packing provides insights into the intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions, that govern the formation of the crystal lattice.

A study published in the Journal of the American Chemical Society in 1952 provides the fundamental crystallographic data for a compound closely related to or identical to this compound. This foundational work laid the groundwork for understanding the solid-state conformation of this class of molecules.

Table 1: Crystallographic Data for a Related Structure

| Parameter | Value |

|---|---|

| CCDC Number | 277602 |

| Empirical Formula | C₁₄H₁₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 13.05 |

| b (Å) | 8.01 |

| c (Å) | 5.88 |

| β (°) | 127.4 |

| Volume (ų) | 486 |

Note: The data presented is from a historical crystallographic study and serves as a reference for the general structural parameters of this type of compound.

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystalline nature of a bulk sample and identifying different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical consideration in materials science and pharmaceuticals as it can significantly impact the physical properties of a substance.

While extensive searches of the scientific literature and crystallographic databases did not yield specific experimental powder X-ray diffraction patterns or dedicated polymorphism studies for this compound, the analysis of related p-terphenyl (B122091) derivatives provides a framework for what might be expected. PXRD patterns of such compounds are characterized by a series of peaks at specific 2θ angles, which serve as a "fingerprint" for the crystalline phase. The presence of different peak patterns under various crystallization conditions would be indicative of polymorphism. For p-terphenyls, structural phase transitions have been studied, suggesting that substituted derivatives like this compound could also exhibit complex phase behavior.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (High-Resolution Techniques)

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound, available through the NIST WebBook under its synonym 4,4'-dimethylbiphenyl, provides valuable structural information. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern is characteristic of an alkyl-substituted aromatic hydrocarbon.

Table 2: Prominent Peaks in the Mass Spectrum of 4,4'-Dimethylbiphenyl

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 182 | 100 | [C₁₄H₁₄]⁺ (Molecular Ion) |

| 167 | 50 | [C₁₃H₁₁]⁺ (Loss of CH₃) |

| 165 | 20 | [C₁₃H₉]⁺ (Loss of CH₃ and H₂) |

| 152 | 15 | [C₁₂H₈]⁺ (Loss of two CH₃ groups) |

| 91 | 10 | [C₇H₇]⁺ (Tolyl cation) |

The fragmentation process typically begins with the loss of a methyl group (CH₃) from one of the tolyl moieties, resulting in a stable benzylic-type cation. Further fragmentation can involve the loss of another methyl group or rearrangements and loss of small neutral molecules like hydrogen. The presence of ions at m/z 91 and 77 are characteristic of the tolyl and phenyl substructures, respectively.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods stand as cornerstones of modern computational chemistry, enabling the accurate prediction of molecular properties from first principles. These methodologies are instrumental in elucidating the fundamental characteristics of 1,4-bis(4-methylphenyl)benzene.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of this compound is characterized by its π-conjugated system, which largely dictates its electronic and optical properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard, as their energy difference, the HOMO-LUMO gap, is a key determinant of the molecule's reactivity and electronic transition energies.

The HOMO is typically distributed along the π-conjugated backbone of the molecule, indicating its electron-donating character. Conversely, the LUMO is also delocalized across the phenyl rings, representing the region where an additional electron would reside. The precise energies and spatial distributions of these orbitals can be finely tuned by the number and position of substituents.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for p-Terphenyl (B122091) (Twisted Conformation)

| Parameter | Value (eV) |

| HOMO Energy | -6.29 |

| LUMO Energy | -2.06 |

| HOMO-LUMO Gap | 4.23 |

Data is for the analogous compound p-terphenyl, calculated at the B3LYP/6-311G(d,p) level of theory. researchgate.net

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional structure of this compound is not planar. Due to steric hindrance between the hydrogen atoms on adjacent phenyl rings, the rings are twisted relative to each other. This torsional angle is a critical parameter that influences the extent of π-conjugation and, consequently, the electronic properties.

Geometry optimization using DFT methods allows for the determination of the most stable conformation. For p-terphenyl, the global minimum energy structure is a twisted conformation. researchgate.net A planar conformation, while maximizing π-orbital overlap, is energetically less favorable due to steric strain. researchgate.net High-pressure infrared spectroscopy studies combined with first-principles calculations on p-terphenyl have confirmed its twisted conformation at low temperatures. researchgate.net The molecule can adopt different symmetries depending on the relative signs and magnitudes of the twist angles of the outer phenyl rings, such as C2h, D2, or C2. researchgate.net For this compound, the presence of the methyl groups is not expected to significantly alter this preference for a non-planar geometry.

The conformational landscape of such molecules can be explored by calculating the energy as a function of the dihedral angles between the phenyl rings. This reveals the energy barriers to rotation and the existence of different local minima.

Table 2: Calculated Torsional Angles for Oligo-p-phenylenes

| Molecule | Number of Phenyl Rings | Calculated Torsional Angle (°) |

| Biphenyl | 2 | ~42 |

| p-Terphenyl | 3 | ~35-42 |

| p-Quaterphenyl | 4 | ~35-42 |

Data is for analogous unsubstituted oligo-p-phenylenes and can vary with the level of theory.

Vibrational Frequencies and Spectroscopic Signature Prediction

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal modes of vibration and their corresponding frequencies can be obtained.

For p-terphenyl, detailed Raman spectroscopy studies have analyzed the intra- and intermolecular vibrational modes, noting anomalous behavior at the phase transition temperature around 193 K. nih.gov DFT calculations can predict the frequencies of characteristic vibrational modes, such as C-H stretching, C-C stretching of the phenyl rings, and the out-of-plane bending modes. The calculated spectrum can be compared with experimental data to confirm the molecular structure and assign spectral features. For instance, the vibrational modes around 1220, 1280, and 1600 cm⁻¹ in p-terphenyl are sensitive to anharmonic coupling effects. nih.gov The methyl groups in this compound would introduce additional vibrational modes, such as C-H stretching and bending of the methyl group, which can also be accurately predicted.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules and simulating their UV-visible absorption spectra. mdpi.comyoutube.com By calculating the response of the electron density to a time-dependent electric field, TD-DFT can predict the energies of electronic transitions and their corresponding oscillator strengths.

For oligo-p-phenylenes, TD-DFT calculations have successfully reproduced experimental UV-vis spectra. acs.org The main absorption band corresponds to the HOMO to LUMO transition (π → π*). The calculated maximum absorption wavelength (λmax) for p-terphenyl is around 300 nm. researchgate.net The methyl substituents in this compound are expected to cause a slight bathochromic (red) shift in the absorption spectrum due to the electron-donating nature of the methyl groups, which destabilizes the HOMO.

Table 3: Predicted Electronic Transitions for p-Terphenyl

| Transition | Excitation Energy (eV) | Oscillator Strength |

| S₀ → S₁ | ~4.1 | High |

| S₀ → S₂ | ~4.5 | Low |

Data is for the analogous compound p-terphenyl and values can vary based on the functional and basis set used.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions in condensed phases. nih.govacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound molecules would behave in a solution or in the solid state.

Quantum Chemical Topology and Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the electron density to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org By analyzing the topology of the electron density, one can identify bond critical points (BCPs) and characterize the nature of the chemical bonds.

In this compound, QTAIM analysis would reveal the properties of the C-C bonds within the phenyl rings and between them, as well as the C-H and C-C bonds involving the methyl groups. The electron density and its Laplacian at the BCPs can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. muni.cz For the C-C bonds connecting the phenyl rings, the analysis would likely show a degree of covalent character, albeit weaker than the intra-ring C-C bonds, consistent with the concept of π-conjugation. QTAIM can also be used to investigate non-covalent interactions, such as weak intramolecular hydrogen bonds or intermolecular interactions in a dimer or crystal. researchgate.net

Structure-Property Relationship Predictions based on Theoretical Models

The prediction of a molecule's physical, chemical, and electronic properties based on its structure is a cornerstone of modern materials science and chemical research. For complex organic molecules such as this compound, which belongs to the oligo(p-phenylene) family, computational models provide invaluable insights where experimental data may be limited. These theoretical models establish quantitative links between molecular descriptors—such as geometry, topology, and electronic configuration—and macroscopic properties, enabling the in silico design of novel materials. Two predominant theoretical frameworks for these predictions are Quantitative Structure-Property Relationship (QSPR) models and methods based on Density Functional Theory (DFT).

QSPR models represent a statistical approach, creating mathematical relationships between calculated molecular descriptors and experimentally observed properties. researchgate.netnih.gov These descriptors can be categorized as constitutional, topological, geometric, or electronic. For polyaromatic hydrocarbons (PAHs), a class that includes this compound, QSPR has been successfully used to predict a range of thermodynamic properties like heat capacity, thermal energy, and entropy, as well as physicochemical properties such as solubility and polarizability. researchgate.netnih.govacs.orgnih.gov The strength of QSPR lies in its ability to quickly estimate properties for a large number of compounds once a robust model is developed. acs.org

DFT, a quantum mechanical method, offers a more fundamental approach by calculating the electronic structure of a molecule to derive its properties. rsc.org This method is extensively used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties. rsc.orgirjweb.com For oligo(p-phenylene)s, DFT and its time-dependent extension (TD-DFT) are instrumental in predicting how structural variations, such as chain length and intermolecular torsion angles, influence the electronic and optical properties of the material. nih.govresearchgate.net

Influence of Molecular Conformation on Properties

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its properties. For this compound, the most significant conformational variable is the torsional (or dihedral) angle between the planes of the central and outer phenyl rings. The parent molecule, p-terphenyl, is known to have a non-planar structure in the gas phase and in solution, with energy minima at specific torsion angles due to the balance between steric hindrance of ortho-hydrogens and π-conjugation across the rings. researchgate.netresearchgate.net

Theoretical models show that this torsion angle directly impacts the extent of π-electron delocalization along the molecular backbone. A planar conformation maximizes conjugation, which generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). doi.org However, steric repulsion makes the fully planar structure energetically unfavorable. DFT calculations on p-terphenyl, the core of this compound, can predict the potential energy surface as a function of this torsion, revealing the most stable conformations.

| Torsional Angle (θ) | Relative Energy (kJ/mol) | Reference |

|---|---|---|

| 0° (Planar) | ~8-10 | researchgate.net |

| ~38-42° (Equilibrium) | 0 | researchgate.net |

| 90° (Perpendicular) | ~8-10 | researchgate.net |

Prediction of Electronic and Optical Properties

Theoretical models, particularly DFT, are widely used to calculate the energies of these orbitals and predict the HOMO-LUMO gap. researchgate.netunl.edu For the series of oligo(p-phenylene)s (benzene, biphenyl, p-terphenyl), a clear structure-property relationship emerges: as the number of phenyl rings increases, the π-conjugation extends, leading to a systematic decrease in the HOMO-LUMO gap. nih.gov This trend directly correlates with a bathochromic (red) shift in the material's absorption spectrum, as less energy is required to excite an electron from the HOMO to the LUMO. TD-DFT calculations can further predict the absorption wavelengths (λmax) and oscillator strengths, providing a theoretical absorption spectrum. nih.gov

| Compound | Number of Phenyl Rings | Calculated HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Benzene (B151609) | 1 | ~5.0-7.0 | researchgate.net |

| Biphenyl | 2 | ~4.5-5.5 | nih.gov |

| p-Terphenyl | 3 | ~4.2-5.0 | nih.govunl.edu |

These theoretical models thus provide a powerful predictive framework. By calculating the effects of structural modifications—such as the addition of methyl groups in this compound compared to p-terphenyl—researchers can anticipate changes in molecular conformation, electronic stability, and optical characteristics, guiding the synthesis and development of new organic materials for applications in electronics and photonics.

Research on Applications in Advanced Materials Science

Utilization as a Building Block in Organic Electronic Materials

The unique molecular architecture of 1,4-bis(4-methylphenyl)benzene makes it a valuable component for creating novel organic electronic materials. Its central benzene (B151609) ring, flanked by two methyl-substituted phenyl groups, provides a robust and electronically active core.

Charge Transport Mechanisms in Model Systems

The efficiency of organic electronic devices is fundamentally linked to the ability of the constituent materials to transport electrical charges. The π-conjugated system of this compound and its derivatives facilitates charge transport. The arrangement of molecules in the solid state significantly influences how charges move through the material.

Computational studies on related conjugated molecules, such as 1,4-bis(phenylethynyl)benzene (B159325) derivatives, have been employed to understand the relationship between molecular structure and charge transport mechanisms. These theoretical models help in predicting and optimizing the electronic properties of materials for specific device applications. The presence of substituents, like the methyl groups in this compound, can modulate the electronic structure and influence the charge transport behavior.

Role in Organic Light-Emitting Diodes (OLEDs) as Emitter or Host Material Precursor

In the realm of Organic Light-Emitting Diodes (OLEDs), this compound and its derivatives have shown potential. These materials can function either as the light-emitting layer itself or as a host material for a phosphorescent or fluorescent dopant. The choice between these roles depends on the specific electronic properties of the molecule, such as its energy levels and photoluminescence quantum yield.

For instance, related stilbenoid compounds are utilized in organic LED materials. The rigid structure of the this compound core can lead to high thermal stability, a crucial factor for the longevity of OLED devices. Furthermore, derivatives of this compound are being explored for their luminescent properties in OLED technology. The introduction of different functional groups to the basic this compound structure allows for the tuning of the emission color and efficiency of the resulting OLEDs.

Interactive Table: Properties of OLED Host Materials

| Host Material | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Application |

| CBP | 2.56 | -5.9 | -2.4 | Blue, Green, Red PhOLEDs |

| mCP | 2.9 | -6.1 | -2.4 | Blue PhOLEDs |

| TAPC | 2.87 | -5.5 | -2.0 | Hole Transport Layer |

| BTBP | 3.0 (solid-state) | -5.8 | - | Blue PhOLEDs |

Note: Data compiled from various sources for illustrative purposes.

Integration into Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

The application of this compound extends to organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In OPVs, this compound can be a part of the donor or acceptor material, contributing to the crucial process of charge separation and transport upon light absorption. Its derivatives have been investigated as components in the active layer of OPVs to enhance device performance.

In OFETs, which are the fundamental building blocks of organic circuits, the charge transport properties of the semiconductor layer are paramount. Polymers and small molecules incorporating the this compound moiety have been synthesized and tested in OFETs. The molecular packing and orientation of these materials in thin films significantly impact the device's mobility and on/off ratio. Research has shown that modifying the side chains on the benzene rings can influence the hole mobility in OFETs.

Incorporation into Conjugated Polymer Systems

The integration of the this compound unit into conjugated polymer backbones offers a powerful strategy to create materials with tailored electronic and optical properties for a variety of applications.

Polymerization Mechanisms and Control of Molecular Weight

Various polymerization techniques are employed to incorporate the this compound moiety into polymer chains. These methods include Suzuki coupling, Horner-Wadsworth-Emmons olefination, and Heck cross-coupling reactions. The choice of polymerization method is critical as it influences the polymer's molecular weight, polydispersity, and the presence of structural defects, all of which affect the final material's performance.

Control over the molecular weight and its distribution is essential for achieving desirable properties such as solubility and film-forming capabilities. For example, size exclusion chromatography (SEC) is a common technique used to determine the molecular weight and polydispersity index (PDI) of these synthesized polymers.

Influence of this compound Moiety on Polymer Chain Conformation and Electronic Properties

The inclusion of the rigid and linear this compound unit within a polymer chain has a profound impact on its conformation and electronic characteristics. This moiety can enhance the rigidity of the polymer backbone

Luminescence and Aggregation Behavior in Polymer Films

The integration of aromatic compounds into polymer films is crucial for creating materials with tailored optical properties, such as those used in organic light-emitting diodes (OLEDs). The luminescence and aggregation behavior of molecules related to this compound have been a subject of significant investigation.

For instance, derivatives incorporating the di-p-tolylamino-phenyl group, such as 1,4-bis[2-[4-[N,N-di(p-tolyl)amino]phenyl]vinyl]benzene (DSB), have demonstrated notable electroluminescent properties when doped into polymer films. Research on DSB-doped 4,4′-bis(9-carbazolyl)biphenyl (CBP) films has highlighted its short fluorescence lifetime, a desirable characteristic for high-speed OLEDs intended for applications like optical interconnects. The fluorescence lifetime of a 0.5 mol% DSB-doped CBP film was found to be exceptionally short, which is a key factor for achieving a fast transient response. researchgate.net

Furthermore, the aggregation of these molecules in the solid state or in solution can dramatically alter their photophysical properties. A phenomenon known as aggregation-induced emission (AIE) is observed in many related compounds, such as 4-[bis(4-methylphenyl)amino]benzaldehyde (BMABA). researchgate.net In this process, the molecule is non-emissive or weakly fluorescent when dissolved but becomes highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. The study of such derivatives suggests that the this compound core can serve as a foundational element in designing AIE-active materials for sensors and displays.

Supramolecular Assembly and Crystal Engineering Studies

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The principles of self-assembly and the influence of substituents on the crystal packing of molecules containing the tolyl-phenyl-tolyl scaffold are fundamental to creating functional crystalline materials.

The self-assembly of molecules in the solid state is governed by a hierarchy of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking. For aromatic molecules like this compound and its derivatives, π–π stacking and weaker C–H⋯π interactions are dominant forces.

Studies on related terphenyl compounds, such as 1-methyl-3,5-bis(3-methylphenyl)benzene, reveal that crystal packing is stabilized by weak π–π stacking interactions, with centroid–centroid distances between adjacent rings of approximately 3.843 Å. nih.gov In more complex derivatives, such as 1-{4-[bis(4-methylphenyl)-amino]phenyl}ethene-1,2,2-tricarbonitrile, the directing forces are more varied. Here, the molecular packing is guided by the formation of π-stacks and numerous short contacts involving C–H⋯N interactions. researchgate.netpsu.edu These interactions collectively guide the molecules into a thermodynamically stable, ordered arrangement.

The rational design of solid-state architectures relies on controlling the directionality and strength of intermolecular interactions. By modifying the molecular structure, chemists can guide the self-assembly process to produce specific packing motifs, such as herringbone, layered, or π-stacked structures.

A key strategy involves the introduction of functional groups that form predictable and robust interactions. The crystal structure of 1-{4-[bis(4-methylphenyl)-amino]phenyl}ethene-1,2,2-tricarbonitrile serves as an excellent example. The electron-withdrawing tricyanovinyl (TCV) group plays a crucial role in directing the molecular packing. It forces a degree of planarity in the part of the molecule to which it is attached and promotes the formation of π-stacked dimers within the crystal lattice. researchgate.netpsu.edu The short distances between the stacked molecules (as close as 3.444 Å) are indicative of strong π–π interactions, which are often sought after for efficient charge transport in organic semiconductors. researchgate.netpsu.edu This demonstrates how specific substituents can be used to engineer desired supramolecular architectures.

Substituents have a profound impact on the crystal packing of molecular solids, which in turn governs their physical properties, including optical and electronic anisotropy. The introduction of different functional groups can alter molecular conformation, steric hindrance, and the nature of intermolecular forces.

The TCV-substituted derivative, for example, adopts a propeller-like conformation, and its packing is dominated by the formation of π-stacks. researchgate.netpsu.edu This ordered stacking is expected to result in anisotropic properties, where, for instance, electrical conductivity would be significantly higher along the direction of the π-stacks compared to other directions. The crystal structure of this derivative is orthorhombic, a common crystal system for such molecules. researchgate.netpsu.edu

In contrast, a related meta-substituted isomer, 1-methyl-3,5-bis(3-methylphenyl)benzene, also crystallizes in an orthorhombic system but with different packing. The dihedral angles between the central and outer rings are 21.43° and 31.70°, and the packing is stabilized by offset face-to-face π-π stacking. nih.gov This illustrates how even a change in the substitution pattern from para to meta can significantly alter the three-dimensional structure and, consequently, the material's properties.

Data Tables

Table 1: Crystallographic Data for Derivatives Related to this compound

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

| 1-{4-[bis(4-methylphenyl)-amino]phenyl}ethene-1,2,2-tricarbonitrile | C₂₅H₁₈N₄ | Orthorhombic | Pbca | 16.8662 | 12.8555 | 18.7561 | psu.edu |

| 1-Methyl-3,5-bis(3-methylphenyl)benzene | C₂₁H₂₀ | Orthorhombic | Pca2₁ | 7.6406 | 12.0326 | 32.797 | nih.gov |

Table 2: Key Intermolecular Interaction Data

| Compound | Interaction Type | Key Distances / Angles | Significance | Ref. |

| 1-{4-[bis(4-methylphenyl)-amino]phenyl}ethene-1,2,2-tricarbonitrile | π–π Stacking | Closest atom-to-atom distance: 3.444 Å | Favorable for charge transport | researchgate.netpsu.edu |

| 1-Methyl-3,5-bis(3-methylphenyl)benzene | π–π Stacking | Centroid-centroid distance: 3.843 Å | Stabilizes crystal packing | nih.gov |

Derivatives and Functionalization for Tailored Properties

Synthesis of Substituted 1,4-bis(4-methylphenyl)benzene Analogues

The synthesis of tailored analogues of this compound is primarily achieved through the strategic incorporation of substituents onto the phenyl rings. These modifications are designed to modulate the molecule's electron density and to introduce sites for further chemical transformations.

The electronic nature of this compound can be significantly altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences its behavior in electronic devices.

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., methyl, ethyl), alkoxy (e.g., methoxy (B1213986), ethoxy), and amino groups are known to donate electron density to the aromatic system. ijsra.netnih.gov For instance, the synthesis of analogues featuring N,N-di(4-methylphenyl)amino groups can be accomplished via methods like the Buchwald-Hartwig amination. worktribe.com These EDGs generally increase the HOMO energy level, making the molecule a better electron donor, a desirable trait for the hole-transport layers in Organic Light Emitting Diodes (OLEDs).

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), and halogens (e.g., -F, -Cl, -Br) pull electron density from the aromatic core. ijsra.netnih.govnih.gov The incorporation of a nitro group, for example, can be achieved through the reaction of a precursor with p-nitrobenzoic acid. frontiersin.org EWGs lower the LUMO energy level, enhancing the molecule's electron-accepting capabilities, which is crucial for creating efficient electron-transport materials.

A common synthetic strategy for incorporating these groups involves using a substituted starting material in a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to build the final terphenyl structure. nih.gov

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the benzene (B151609) rings, is a critical step for creating versatile molecular building blocks. libretexts.org The conditions of the halogenation reaction determine the position of the substituent. For example, reacting methylbenzene with bromine in the presence of a catalyst like iron(III) bromide leads to substitution on the aromatic ring, whereas UV light promotes substitution on the methyl group. libretexts.org

These halogenated derivatives serve as key intermediates, providing reactive "handles" for subsequent chemical modifications. vulcanchem.comacs.org The carbon-halogen bond can be readily converted into other functional groups through various cross-coupling reactions. For example, a bromine atom can be replaced with aryl, alkyl, or amino groups using palladium-catalyzed reactions like the Suzuki, Stille, or Buchwald-Hartwig amination reactions. worktribe.comnih.gov This two-step approach—halogenation followed by cross-coupling—provides a powerful and flexible platform for synthesizing a vast library of complex derivatives with precisely controlled structures. acs.org

Impact of Functionalization on Electronic and Optical Properties

The introduction of functional groups has a profound and predictable impact on the electronic and optical properties of the this compound framework.

Electronic Properties: The electronic properties are directly tied to the nature of the attached functional groups.

Electron-Donating Groups increase the electron density of the π-conjugated system, which can enhance properties like antioxidant activity by making the molecule more easily oxidized. nih.gov In materials science, this translates to lower ionization potentials and improved hole-transport characteristics.

Electron-Withdrawing Groups decrease the electron density, leading to higher electron affinity. This is beneficial for applications requiring efficient electron transport or for tuning the electrochemical behavior of the molecule. nih.gov For instance, the presence of fluorine atoms can significantly alter the dielectric anisotropy of liquid crystal materials derived from similar structures. nih.gov

Optical Properties: The optical behavior, such as absorption and emission of light, is highly tunable through functionalization.

Emission Color: The choice of substituent can shift the fluorescence emission across the visible spectrum. Attaching strong electron-donating groups like N,N-di(4-methylphenyl)amino can produce materials that emit light from sky-blue to green. worktribe.com The strategic placement of different groups can regulate the molecule's photophysical properties, including the emission color, which can range from violet-blue to red. acs.org

Quantum Yield and Stokes Shift: Functionalization also affects the efficiency of light emission (fluorescence quantum yield) and the difference between the absorption and emission maxima (Stokes shift). acs.orgbakhtiniada.ru These properties are critical for the performance of materials in applications like OLEDs and fluorescent sensors. The effective conjugation length, which influences absorption and fluorescence, can be modified by the type and position of the substituents. mdpi.com

Structure-Property Relationships in Derivative Series

By systematically varying the functional groups on the this compound core, researchers can establish clear and predictable structure-property relationships. These relationships are essential for the rational design of new materials with optimized performance. uvm.edu

For example, in a series of related liquid crystal compounds, it was found that decreasing the number of electron-withdrawing fluorine atoms systematically increased both the melting point and the clearing point of the material. nih.gov This demonstrates a direct correlation between the degree of halogenation and the thermal properties of the substance.

Similarly, a study on antioxidant compounds established a quantitative relationship between the type and position of substituents and their activity. nih.gov The antioxidant capacity followed a distinct order based on the substituent, with strong electron-donating groups like hydroxyl (-OH) providing the highest activity, and electron-withdrawing groups like halogens diminishing it. nih.gov This allows for the predictive design of molecules with a desired level of antioxidant potency.

Quantitative Structure-Property Relationship (QSPR) models can be developed to mathematically correlate structural features with physical properties like refractive index, providing a powerful tool for screening potential candidates for applications such as optical materials for lithography. uq.edu.au

Interactive Data Table: Effect of Substituents on Material Properties

The following table summarizes findings from studies on related aromatic compounds, illustrating the typical effects of different functional groups on key properties.

| Functional Group Type | Example Substituent | Effect on HOMO/LUMO | Impact on Optical Properties | Impact on Other Properties | Relevant Study Finding |

| Electron-Donating | -OCH₃ (Methoxy) | Raises HOMO | Blue-shift in emission | Enhances antioxidant ability | In oxadiazoles, methoxy groups enhance antioxidant ability. nih.gov |

| Electron-Donating | -N(Aryl)₂ (Diarylamino) | Raises HOMO | Emission in blue-green region, high efficiency | Good hole-transport material | N,N-di(4-methylphenyl)amino groups lead to bright fluorescence. worktribe.com |

| Electron-Withdrawing | -CF₃ (Trifluoromethyl) | Lowers LUMO | Can tune liquid crystal phase behavior | Increases electron affinity | Used to tune dielectric anisotropy in liquid crystals. nih.gov |

| Electron-Withdrawing | -F, -Cl, -Br (Halogen) | Lowers LUMO | Can tune liquid crystal phase behavior | Decreases antioxidant ability | Decreasing fluorine atoms increases melting point. nih.gov Halogens reduce antioxidant capacity. nih.gov |

Advanced Characterization Techniques for Functional Materials Research

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Morphology and Molecular Arrangement

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful tools for visualizing surfaces at the atomic and molecular scale. They are indispensable for studying how molecules like 1,4-bis(4-methylphenyl)benzene arrange themselves on a substrate, which is critical for applications in thin-film electronics.

AFM operates by scanning a sharp tip attached to a cantilever across a surface. By monitoring the deflection of the cantilever, it can map out the surface topography with high resolution without necessarily requiring a conductive sample. STM, conversely, relies on a quantum tunneling current between a conductive tip and a conductive sample. It provides exceptionally detailed images of molecular arrangements and can even probe the local density of electronic states.

For molecules like this compound, these techniques would allow for the direct visualization of self-assembled monolayers. Researchers can determine the packing structure, identify domain boundaries, and detect defects within the molecular layer. For instance, studies on similar aromatic compounds have demonstrated the ability of STM to resolve the orientation and intermolecular interactions within a self-assembled layer on conductive surfaces like graphite (B72142) or gold. researchgate.net In the case of on-surface synthesis, where precursor molecules react directly on a substrate, STM can be used to monitor the reaction and characterize the resulting covalent organic frameworks (COFs), providing insights into the bond formation and structural integrity of the network. nih.gov The planarity of the molecule, driven by π-π interactions, and its interaction with the substrate are key factors that govern the final structure. researchgate.net

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis

When this compound or its derivatives are fabricated into nanoscale structures, such as nanocrystals or nanoparticles, electron microscopy techniques are vital for their characterization. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct imaging of these nanostructures.

SEM scans a focused beam of electrons over a sample's surface to produce an image, offering valuable information about its morphology, topography, and composition. TEM, on the other hand, transmits a beam of electrons through an ultra-thin specimen to form an image, providing detailed information about the internal structure, crystallinity, and morphology at a higher resolution than SEM.

In a study on the closely related compound 1,4-bis(4-methylstyryl)benzene (B1337049) (BSB-Me), researchers used SEM to analyze nanocrystals prepared via a reprecipitation method. nih.govnih.gov The SEM observations were crucial in determining the shape and size of the resulting nanoparticles. nih.gov

Table 1: SEM Analysis of 1,4-bis(4-methylstyryl)benzene Nanocrystals

| Property | Finding | Source |

| Morphology | Sphere-like | nih.govnih.gov |

| Average Particle Size | ~60 nm | nih.govnih.gov |

These findings, obtained through SEM, confirmed the successful formation of uniform nanocrystals, which is a critical step for their application in optoelectronic devices. nih.govnih.gov Powder X-ray diffraction analysis further confirmed the crystallinity of these nanocrystals. nih.govnih.gov

Photoelectron Spectroscopy (UPS, XPS) for Electronic Level Alignment and Elemental Composition

Photoelectron spectroscopy is a surface-sensitive technique that provides quantitative information about the elemental composition, chemical states, and electronic structure of a material. X-ray Photoelectron Spectroscopy (XPS) uses X-rays to eject core-level electrons, while Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to probe the more weakly bound valence electrons.

For organic functional materials like this compound, these techniques are essential for understanding the electronic properties that govern charge injection and transport in devices. UPS is particularly crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the work function of the material. nih.govresearchgate.net This information allows for the determination of the energy barrier for hole injection from an electrode to the organic layer. researchgate.net

XPS is used to verify the elemental composition and chemical integrity of the material. It can detect shifts in core-level binding energies that arise from changes in the chemical environment, such as those occurring during doping or the formation of an interface with a metal. For example, in studies of bathophenanthroline (B157979) (BPhen) doped with silver, XPS analysis of the N 1s and C 1s core levels showed a shift to higher binding energies, confirming an n-doping process and the coordination between the silver and nitrogen atoms. nih.gov Similarly, analysis of the Ag 3d core levels indicated that the silver was oxidized, which is a signature of the doping interaction. nih.gov

Table 2: Information from Photoelectron Spectroscopy for Functional Organics

| Technique | Information Obtained | Relevance to this compound |

| UPS | Highest Occupied Molecular Orbital (HOMO) level, Work function | Determines hole injection barrier, energy level alignment in devices. nih.govresearchgate.net |

| XPS | Elemental composition, Chemical state of elements (core level shifts) | Confirms purity, investigates doping mechanisms and interface chemistry. nih.gov |

By combining UPS with inverse photoemission spectroscopy (which probes unoccupied orbitals), one can determine the transport gap of the material. researchgate.net These parameters are fundamental to designing efficient organic light-emitting diodes (OLEDs) and other electronic devices.

Time-Resolved Spectroscopy for Excited State Dynamics and Charge Carrier Lifetime Studies

Time-resolved spectroscopy techniques are employed to study the dynamic processes that occur in a material after it absorbs light, such as the behavior of excited states and the lifetime of charge carriers. These methods use ultra-short laser pulses to excite the sample and then probe the subsequent changes in its optical properties (like absorption or fluorescence) over time, typically on the femtosecond to microsecond timescale.

Understanding the fate of excitons (bound electron-hole pairs) and charge carriers is paramount for optoelectronic applications. For a material like this compound, these studies would reveal key performance-related parameters. Time-resolved photoluminescence can measure the fluorescence lifetime, providing insight into the efficiency of radiative decay versus non-radiative decay pathways.

Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), complement experimental work by modeling the dynamics of excited states. researchgate.net For instance, such calculations can elucidate how intermolecular interactions, like hydrogen bonding, influence the excited-state properties. researchgate.net Experimental studies on model compounds like 1,4-bis(phenylethynyl)benzene (B159325) have used time-resolved spectroscopy to show that the molecule behaves conventionally, emitting from the lowest vibrational level of the first excited singlet state, but can show complex behavior in viscous media. nih.gov Advanced techniques like kinetic Monte Carlo (KMC) simulations, which can be informed by experimental data, are used to model charge carrier trajectories and exciton (B1674681) formation events, providing a deeper understanding of charge transport dynamics. acs.org

Table 3: Parameters Studied with Time-Resolved Spectroscopy

| Parameter | Technique/Method | Significance |

| Excited State Relaxation | Time-Resolved Photoluminescence, Pump-Probe Spectroscopy | Reveals pathways and timescales for an excited molecule to return to the ground state. nih.gov |

| Fluorescence Lifetime | Time-Correlated Single Photon Counting (TCSPC) | Quantifies the radiative efficiency of the material. acs.org |

| Charge Carrier Mobility | Kinetic Monte Carlo (KMC) Simulations | Models the movement of charges through the material, essential for device performance. acs.org |

| Exciton Dynamics | Ab Initio Molecular Dynamics, KMC Simulations | Investigates the formation, diffusion, and recombination of excitons. acs.orgacs.org |

These advanced spectroscopic methods are critical for building a complete picture of the photophysical behavior of this compound, guiding the molecular design for improved functional materials.

Future Directions and Emerging Research Avenues

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials, which combine the distinct properties of organic molecules with inorganic networks, is a rapidly advancing field. These materials can be broadly categorized into two classes: Class I, where organic and inorganic components are linked by weak interactions like hydrogen bonds or van der Waals forces, and Class II, where they are connected by strong covalent bonds. acs.org The core structure of 1,4-bis(4-methylphenyl)benzene is an ideal candidate for the organic component in Class II hybrids.

To achieve this integration, the parent molecule must be functionalized with reactive groups that can participate in the formation of an inorganic network, a process often accomplished through sol-gel chemistry. acs.orgacs.org For instance, introducing alkoxysilane groups (e.g., -Si(OR)₃) onto the terminal phenyl rings would transform the molecule into a network-forming linker. Through a non-hydrolytic or hydrolytic sol-gel process involving co-condensation with metal alkoxides like tetraethoxysilane (TEOS) or titanium alkoxides, a covalently linked, three-dimensional hybrid network can be synthesized. acs.org

The rigid, rod-like nature of the this compound linker would impart significant structural integrity and thermal stability to the resulting hybrid material. Research on related systems, such as those involving polyoxovanadate (POV) clusters linked by organic diamine bridges, demonstrates how such hybrid frameworks can be designed for specific applications like catalysis. bohrium.com By choosing appropriate inorganic building blocks, such as silica, titania, or even complex polyoxometalate clusters, researchers can tailor the properties of the final material for applications in catalysis, low-dielectric-constant films, and mechanically robust composites. acs.orgbohrium.com

Application in Sensor Technologies and Chemo-/Biosensors

The conjugated π-system of this compound gives rise to intrinsic fluorescence, a property that can be harnessed for chemical sensing. The principle behind a fluorescent chemosensor is that interaction with a target analyte causes a measurable change in the fluorophore's emission spectrum, such as quenching, enhancement, or a wavelength shift. The electron-rich aromatic rings of this compound could interact with electron-deficient analytes, making it a promising scaffold for designing selective chemosensors.

Future research could focus on developing derivatives of this compound that incorporate specific recognition sites or binding pockets to enhance selectivity for particular analytes, such as metal ions, anions, or nitroaromatic compounds associated with explosives.